molecular formula C14H11N3O B029346 4-(4-Pyridylmethyl)-1(2H)-phthalazinone CAS No. 107558-48-5

4-(4-Pyridylmethyl)-1(2H)-phthalazinone

Cat. No. B029346
M. Wt: 237.26 g/mol
InChI Key: NIQMWTLRDNQDIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives involves various strategies, including novel approaches to incorporate heteroaromatic nuclei at the 4-position of phthalazinones, which plays a critical role in their biological activities. For instance, the introduction of heteroaromatic nuclei such as imidazolyl and thiazolyl derivatives has been shown to maintain the activity of the parent compound, suggesting the importance of the 4-position modification in achieving desired pharmacological effects (Yamaguchi et al., 1993).

Molecular Structure Analysis

The molecular structure of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives significantly influences their pharmacological properties. Studies have indicated that the hydrophobicity of these compounds markedly impacts their bronchodilatory activity, with specific modifications at the 4-position enhancing their therapeutic potential. The precise molecular interactions and the role of hydrophobicity in modulating activity highlight the intricate relationship between molecular structure and biological function.

Chemical Reactions and Properties

4-(4-Pyridylmethyl)-1(2H)-phthalazinone and its derivatives undergo various chemical reactions, contributing to their diverse pharmacological activities. These reactions include condensation with secondary amines and formaldehyde to yield corresponding N-Mannich bases, demonstrating the versatility and reactivity of the phthalazinone core (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties, including solubility and thermal stability, of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone derivatives are crucial for their application potential. For instance, novel heterocyclic poly(arylene ether ketone)s synthesized from phthalazinone-containing monomers exhibit excellent thermal properties and solubility in common organic solvents, indicating their suitability for engineering plastics and membrane materials (Cheng et al., 2007).

Scientific Research Applications

Synthesis and Reactivity

Research on phthalazinone derivatives, including studies on their synthesis and chemical reactivity, underscores the compound's utility as a building block for creating new molecules with potential pharmacological properties. Singh and Kumar (2019) review different synthetic routes for phthalazinone derivatives, highlighting their importance in medicinal chemistry for developing new molecules with desired pharmacological responses (Singh & Kumar, 2019). This suggests that 4-(4-Pyridylmethyl)-1(2H)-phthalazinone could serve as a crucial precursor in synthesizing heterocyclic compounds with significant biological activities.

Environmental Impact and Toxicology

Studies on the environmental impact and toxicology of phthalic acid esters offer insights into the ecological and health implications of related compounds. For instance, research by Staples et al. (2011) assesses the chronic aquatic toxicity of phthalate ester plasticizers, providing valuable information on their effects on aquatic organisms and ecosystems (Staples et al., 2011). Such studies can inform the safe handling and disposal of 4-(4-Pyridylmethyl)-1(2H)-phthalazinone in research and industrial applications, minimizing environmental risks.

Biological Activities and Applications

Research on the biological activities of phthalazinone derivatives and related compounds reveals their potential in drug development and pharmacology. For example, the review by Huang et al. (2021) on phthalic acid esters outlines their natural sources, biosynthesis, and various biological activities, suggesting potential antimicrobial, insecticidal, and allelopathic applications (Huang et al., 2021). This highlights the possibility of exploring 4-(4-Pyridylmethyl)-1(2H)-phthalazinone and its derivatives for similar biological applications, including the development of new antimicrobial agents or agricultural chemicals.

Safety And Hazards

While specific safety data for “4-(4-Pyridylmethyl)-1(2H)-phthalazinone” was not found, it’s recommended to handle laboratory chemicals with care. Avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on “4-(4-Pyridylmethyl)-1(2H)-phthalazinone” and related compounds could involve further exploration of their potential therapeutic applications, as well as a deeper understanding of their physical, chemical, and biological properties .

properties

IUPAC Name

4-(pyridin-4-ylmethyl)-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-14-12-4-2-1-3-11(12)13(16-17-14)9-10-5-7-15-8-6-10/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQMWTLRDNQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355038
Record name 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(pyridin-4-ylmethyl)phthalazin-1(2H)-one

CAS RN

107558-48-5
Record name 4-[(Pyridin-4-yl)methyl]phthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Pyridylmethyl)-1(2H)-phtalazinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

500 g of phthalidyl-3-triphenylphosphonium chloride (1.160 mol) is suspended in 2250 ml of tetrahydrofaran (THF). At 5° C., 110.7 ml of pyridine-4-aldehyde (124.2 g, 1.160 mol) is added, and then 161.7 ml of triethylamine (117.4 g, 1.160 mol) is metered into the white suspension. After the addition is completed, the reaction mixture is stirred for 1 hour at 40° C., then mixed with 62.0 ml of hydrazine hydrate (63.9 g, 1.276 mol) and stirred for 8 hours at 70° C. Then, 32.7 ml of acetic acid anhydride (35.5 g, 0.348 mol) is added, and the stirring is continued for 2.5 hours at 20° C. Then, the reaction mixture is mixed first with 1500 ml of water, then with 367 ml of 4 M H2SO4 solution. About 2500 ml of THF/water is distilled off from this reaction solution in a vacuum. The suspension that is obtained is filtered via a glass frit. The filtrate is mixed with 50% sodium hydroxide solution up to a pH of 8.0 (about 185 ml). The precipitated product is filtered off, washed with 450 ml of water and dried at 60° C. 264.2 g (96% of theory) of a slightly yellowish solid is obtained.
[Compound]
Name
phthalidyl-3-triphenylphosphonium chloride
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
110.7 mL
Type
reactant
Reaction Step Two
Quantity
161.7 mL
Type
reactant
Reaction Step Three
Quantity
62 mL
Type
reactant
Reaction Step Four
Quantity
32.7 mL
Type
reactant
Reaction Step Five
Name
Quantity
367 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1500 mL
Type
solvent
Reaction Step Eight

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